molecular formula C10H15Cl2FN2 B2583410 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride CAS No. 1260864-37-6

3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride

Cat. No. B2583410
CAS RN: 1260864-37-6
M. Wt: 253.14
InChI Key: VOVNBTGBXGKPDM-UHFFFAOYSA-N
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Description

“3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS number 1260864-37-6 . It has a molecular weight of 253.14 and a molecular formula of C10H15Cl2FN2 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13FN2.2ClH/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8;;/h5-8,12H,1-4H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is ambient .

Scientific Research Applications

Chemistry and Medicinal Applications

3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride's relevance is highlighted in the field of fluorine chemistry, particularly in cancer treatment. Fluorinated pyrimidines (FPs), like 5-Fluorouracil (5-FU), are utilized for their antitumor properties. Research focuses on refining FP synthesis, including the incorporation of isotopes to study their metabolism and biodistribution. Computational and experimental studies provide insights into how FPs disrupt nucleic acid structure, offering a pathway to more precise cancer treatments (Gmeiner, 2020).

Pharmacophore Design

The compound's scaffold is significant in designing selective inhibitors, particularly in the context of p38 mitogen-activated protein (MAP) kinase inhibitors. These inhibitors are crucial in controlling proinflammatory cytokine release. Research has shown that modifying the pyrimidine ring, including the introduction of side chains, can improve both the inhibitory activity and selectivity of these inhibitors, contributing significantly to anti-inflammatory and anticancer drug development (Scior et al., 2011).

Metallation of π-Deficient Heteroaromatic Compounds

The compound also finds importance in the study of the metallation of π-deficient heteroaromatic compounds. Research demonstrates the regioselectivity of lithiation in 3-fluoropyridine, leading to the formation of lithiated isomers crucial for various synthetic applications. The high regioselectivity and the factors influencing these reactions provide essential insights for developing novel synthetic methods and creating compounds with significant pharmaceutical potential (Marsais & Quéguiner, 1983).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), washing thoroughly after handling (P302+P352), and if inhaled, removing the person to fresh air and keeping them comfortable for breathing (P304+P340) .

properties

IUPAC Name

3-fluoro-5-piperidin-3-ylpyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8;;/h4,6-8,12H,1-3,5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVNBTGBXGKPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CN=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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